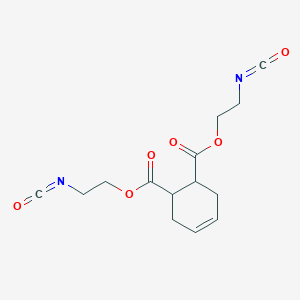

4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester, also known as CDI, is a versatile chemical compound that is widely used in scientific research. CDI is a diisocyanate compound that is commonly used as a crosslinking agent in the synthesis of polymers and other materials.

Mechanism Of Action

4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester acts as a crosslinking agent by reacting with functional groups on the polymer or material being synthesized. The isocyanate groups on 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester react with hydroxyl groups or amine groups on the polymer or material, forming urethane or urea linkages. The crosslinking reaction results in the formation of a three-dimensional network structure, which imparts the desired properties to the material.

Biochemical And Physiological Effects

4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester has no known biochemical or physiological effects on humans or animals. However, 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester is a potent irritant and sensitizer, and can cause skin and respiratory irritation in humans. Therefore, proper safety precautions should be taken when handling 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester.

Advantages And Limitations For Lab Experiments

4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester has several advantages as a crosslinking agent for lab experiments. 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester is a highly reactive compound that can crosslink a wide range of functional groups, making it a versatile crosslinking agent. Additionally, 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester is soluble in a variety of organic solvents, making it easy to handle and use in lab experiments. However, 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester is also a potent irritant and sensitizer, and can be hazardous to handle. Therefore, proper safety precautions should be taken when using 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester in lab experiments.

Future Directions

4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester has several potential future directions in scientific research. One potential future direction is the development of new 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester-based materials with improved properties, such as increased strength, durability, and biocompatibility. Another potential future direction is the use of 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester in the synthesis of new types of polymers and materials, such as shape-memory polymers and self-healing materials. Additionally, 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester may have potential applications in the field of drug delivery, as a crosslinking agent for the synthesis of drug-loaded nanoparticles.

Synthesis Methods

4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester is synthesized by the reaction of 4-cyclohexene-1,2-dicarboxylic acid with 2-isocyanatoethanol. The reaction is typically carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and under an inert atmosphere, such as nitrogen. The resulting 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester product is a white crystalline solid that is soluble in a variety of organic solvents.

Scientific Research Applications

4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester is widely used in scientific research as a crosslinking agent for the synthesis of polymers and other materials. 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester is commonly used in the synthesis of polyurethanes, which are widely used in the manufacturing of foams, coatings, and adhesives. 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester is also used in the synthesis of other polymers, such as polyamides and polyesters. Additionally, 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester is used in the synthesis of other materials, such as dendrimers and nanoparticles.

properties

CAS RN |

15481-65-9 |

|---|---|

Product Name |

4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester |

Molecular Formula |

C14H16N2O6 |

Molecular Weight |

308.29 g/mol |

IUPAC Name |

bis(2-isocyanatoethyl) cyclohex-4-ene-1,2-dicarboxylate |

InChI |

InChI=1S/C14H16N2O6/c17-9-15-5-7-21-13(19)11-3-1-2-4-12(11)14(20)22-8-6-16-10-18/h1-2,11-12H,3-8H2 |

InChI Key |

AYEINBNWDXTVEE-UHFFFAOYSA-N |

SMILES |

C1C=CCC(C1C(=O)OCCN=C=O)C(=O)OCCN=C=O |

Canonical SMILES |

C1CCC(=C(C1)C(=O)OCCC#[N+][O-])C(=O)OCCC#[N+][O-] |

synonyms |

4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4As,6aR,6bR,8aR,10S,12aR,14aS,14bS)-10-acetyloxy-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicen-4a-yl]methyl acetate](/img/structure/B101771.png)

![8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B101772.png)

![3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene](/img/structure/B101773.png)